3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile
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Overview
Description
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile: is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a piperidine ring, a phenyl group, and a nitrile group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide as the reagent.
Formation of the Nitrile Group: The nitrile group is introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile has diverse applications in scientific research, including :
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting key signaling pathways, such as those involved in inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(4-piperidinyl)propanenitrile: Similar structure but lacks the phenyl group.
3-Oxo-3-(2-oxo-1-pyrrolidinyl)propanenitrile: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile is unique due to the presence of both the phenyl group and the piperidine ring, which confer distinct chemical and biological properties . This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile |
InChI |
InChI=1S/C14H14N2O2/c15-9-8-13(17)12-7-4-10-16(14(12)18)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 |
InChI Key |
MVKFYEVFKJYJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)CC#N |
Origin of Product |
United States |
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